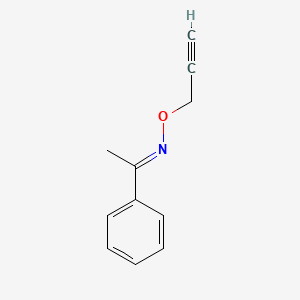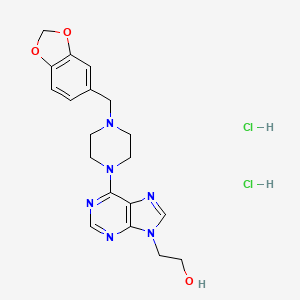
9H-Purine-9-ethanol, 6-(4-piperonyl-1-piperazinyl)-, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9H-Purine-9-ethanol, 6-(4-piperonyl-1-piperazinyl)-, dihydrochloride: is a chemical compound with the molecular formula C19H22N6O3.2ClH and a molecular weight of 455.39 g/mol . This compound is known for its complex structure, which includes a purine base linked to an ethanol group and a piperonyl-piperazinyl moiety. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purine-9-ethanol, 6-(4-piperonyl-1-piperazinyl)-, dihydrochloride typically involves multiple steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simple precursors like formamide and glycine.
Attachment of the Ethanol Group: The ethanol group is introduced via an alkylation reaction, where the purine base reacts with an appropriate alkylating agent under basic conditions.
Introduction of the Piperonyl-Piperazinyl Moiety: This step involves the reaction of the intermediate compound with piperonyl-piperazine under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, it is used to study enzyme interactions and cellular processes. Its ability to interact with biological macromolecules makes it a valuable tool for understanding biochemical pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, it is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
作用机制
The mechanism of action of 9H-Purine-9-ethanol, 6-(4-piperonyl-1-piperazinyl)-, dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 9H-Purine-9-ethanol, 2-(4-piperonyl-1-piperazinyl)-, dihydrochloride
- 9H-Purine-9-ethanol, 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-, dihydrochloride
Uniqueness
What sets 9H-Purine-9-ethanol, 6-(4-piperonyl-1-piperazinyl)-, dihydrochloride apart from similar compounds is its specific substitution pattern and the presence of the piperonyl-piperazinyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
24932-79-4 |
|---|---|
分子式 |
C19H24Cl2N6O3 |
分子量 |
455.3 g/mol |
IUPAC 名称 |
2-[6-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]purin-9-yl]ethanol;dihydrochloride |
InChI |
InChI=1S/C19H22N6O3.2ClH/c26-8-7-25-12-22-17-18(20-11-21-19(17)25)24-5-3-23(4-6-24)10-14-1-2-15-16(9-14)28-13-27-15;;/h1-2,9,11-12,26H,3-8,10,13H2;2*1H |
InChI 键 |
KXGJEOPMVLTCRZ-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC=NC5=C4N=CN5CCO.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Cyano-1-[(4-methylphenyl)methyl]quinolin-1-ium](/img/structure/B14151301.png)
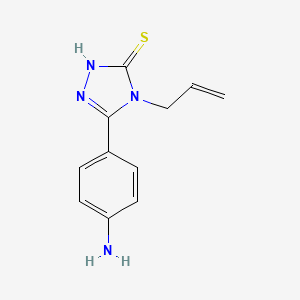
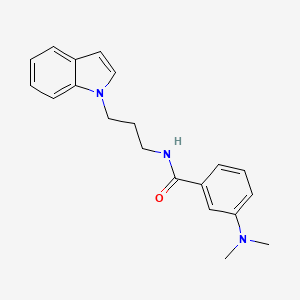
methanethione](/img/structure/B14151314.png)
![Diethyl [acetyl(phenyl)amino]propanedioate](/img/structure/B14151327.png)
![2-(Furan-2-yl)-3-[2-(4-hydroxyphenyl)ethyl]quinazolin-4-one](/img/structure/B14151343.png)
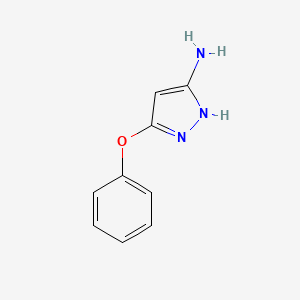
![1,7-Bis(4-chlorophenyl)-4-(4-fluorophenyl)-8,9-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione](/img/structure/B14151357.png)

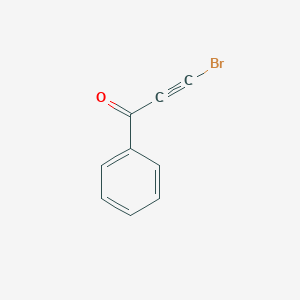
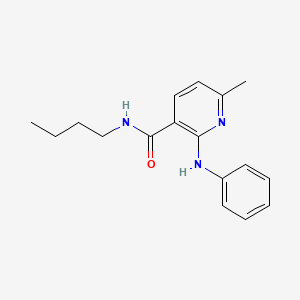
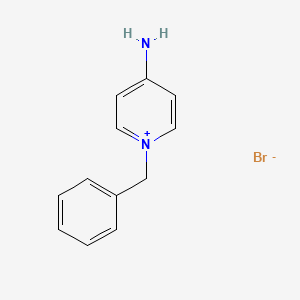
![N-(3-hydroxyphenyl)-1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14151395.png)
